N-[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N'-[3-(METHYLSULFANYL)PHENYL]UREA
Overview
Description
N-[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N'-[3-(METHYLSULFANYL)PHENYL]UREA is a useful research compound. Its molecular formula is C20H21ClN4OS and its molecular weight is 400.9 g/mol. The purity is usually 95%.
The exact mass of the compound N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-[3-(methylthio)phenyl]urea is 400.1124602 g/mol and the complexity rating of the compound is 497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial Activity
A study by Asiri and Khan (2010) involved the synthesis of Schiff bases containing 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, which showed moderate to good antibacterial activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. This research highlights the potential of pyrazole-containing compounds in developing new antibacterial agents (Asiri & Khan, 2010).
Anticancer Activity
The cytotoxicity of 1-aryl-3-(2-chloroethyl) ureas on human adenocarcinoma cells was evaluated by Gaudreault et al. (1988), indicating that some synthesized compounds displayed significant anticancer potential. This suggests that certain urea derivatives could serve as templates for developing novel anticancer drugs (Gaudreault, Lacroix, Pagé, & Joly, 1988).
Plant Growth Regulation
Research on urea derivatives like forchlorofenuron and thidiazuron has shown that they possess cytokinin-like activity, significantly influencing plant cell division and differentiation. This property makes them useful in agricultural practices, particularly in enhancing crop yields and facilitating plant morphogenesis studies (Ricci & Bertoletti, 2009).
Material Science Applications
Lloyd and Steed (2011) investigated the gelation properties of a low molecular weight salt hydrogelator, demonstrating that the rheology and morphology of hydrogels can be finely tuned by manipulating the anion identity. This research offers insights into designing new materials with specific mechanical properties for various applications (Lloyd & Steed, 2011).
Properties
IUPAC Name |
1-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-(3-methylsulfanylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4OS/c1-13-19(23-20(26)22-16-8-6-9-17(11-16)27-3)14(2)25(24-13)12-15-7-4-5-10-18(15)21/h4-11H,12H2,1-3H3,(H2,22,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFACPXDEEZLNRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)NC(=O)NC3=CC(=CC=C3)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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